molecular formula C14H28N2O3 B12695650 Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one CAS No. 71686-02-7

Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one

Cat. No.: B12695650
CAS No.: 71686-02-7
M. Wt: 272.38 g/mol
InChI Key: DIDLCHLFJFQPII-UHFFFAOYSA-N
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Description

Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidinone core with two hydroxy-dimethylpropyl groups attached, making it a subject of interest in both synthetic chemistry and applied research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires a base catalyst and an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistent quality and efficiency. Purification processes, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyrimidinone ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield diketones, while nucleophilic substitution can produce a variety of ether or ester derivatives.

Scientific Research Applications

Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy groups and pyrimidinone ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-4-one
  • Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-6-one

Uniqueness

Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one is unique due to its specific substitution pattern and the presence of two hydroxy-dimethylpropyl groups. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

71686-02-7

Molecular Formula

C14H28N2O3

Molecular Weight

272.38 g/mol

IUPAC Name

1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1,3-diazinan-2-one

InChI

InChI=1S/C14H28N2O3/c1-13(2,10-17)8-15-6-5-7-16(12(15)19)9-14(3,4)11-18/h17-18H,5-11H2,1-4H3

InChI Key

DIDLCHLFJFQPII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCCN(C1=O)CC(C)(C)CO)CO

Origin of Product

United States

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